molecular formula C18H20N2O3 B1392616 Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate CAS No. 1243149-22-5

Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Cat. No.: B1392616
CAS No.: 1243149-22-5
M. Wt: 312.4 g/mol
InChI Key: JQKCNNLBGLHCDY-XDJHFCHBSA-N
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Description

Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core, a hydroxyimino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group and the hydroxyimino group. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems can help in maintaining the consistency and quality of the product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

ethyl (4E)-1-benzyl-4-hydroxyimino-6,7-dihydro-5H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-23-18(21)14-12-20(11-13-7-4-3-5-8-13)16-10-6-9-15(19-22)17(14)16/h3-5,7-8,12,22H,2,6,9-11H2,1H3/b19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKCNNLBGLHCDY-XDJHFCHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C1C(=NO)CCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN(C2=C1/C(=N/O)/CCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
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Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
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Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
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Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
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Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
Reactant of Route 6
Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

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